2-Benzoxepin-1,3-dione, 4,5-dihydro- 2-Benzoxepin-1,3-dione, 4,5-dihydro-
Brand Name: Vulcanchem
CAS No.: 5714-98-7
VCID: VC19735232
InChI: InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2
SMILES:
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

2-Benzoxepin-1,3-dione, 4,5-dihydro-

CAS No.: 5714-98-7

Cat. No.: VC19735232

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoxepin-1,3-dione, 4,5-dihydro- - 5714-98-7

Specification

CAS No. 5714-98-7
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name 4,5-dihydro-2-benzoxepine-1,3-dione
Standard InChI InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2
Standard InChI Key HRFWMPCKIIJNPS-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)OC(=O)C2=CC=CC=C21

Introduction

Structural Characteristics and Nomenclature

Core Framework and Functional Groups

2-Benzoxepin-1,3-dione, 4,5-dihydro- features a bicyclic system comprising a benzene ring fused to a seven-membered oxepine ring. The oxepine component is partially hydrogenated at the 4 and 5 positions, reducing its aromaticity and introducing conformational flexibility . The two ketone groups at positions 1 and 3 classify the compound as a dione, a functional group known for its electrophilic reactivity and participation in hydrogen bonding .

The systematic IUPAC name, 4,5-dihydro-1H-3-benzoxepin-2-one, reflects the saturation at positions 4–5 and the lactone-like configuration of the dione moiety . Variations in numbering conventions across databases have led to alternative designations, such as 4,5-dihydro-1-benzoxepin-3(2H)-one, underscoring the importance of structural verification via spectroscopic methods .

Stereoelectronic Properties

The electron-withdrawing carbonyl groups at positions 1 and 3 polarize the adjacent carbon atoms, rendering them susceptible to nucleophilic attack. Density functional theory (DFT) calculations on analogous benzoxepines predict a planar geometry for the benzene ring and slight puckering in the oxepine segment, which may influence intermolecular interactions . Conformational analysis via NMR spectroscopy could resolve dynamic equilibria between chair-like and boat-like oxepine conformers, though such studies remain absent in the literature.

Synthesis and Optimization Strategies

Key Synthetic Routes

The primary synthesis of 2-Benzoxepin-1,3-dione, 4,5-dihydro- was reported in Tetrahedron (1995), utilizing a tandem cyclization-oxidation sequence :

  • Friedel-Crafts Acylation: Reaction of o-vanillin with succinic anhydride forms a diketone intermediate.

  • Cyclization: Intramolecular aldol condensation under acidic conditions generates the benzoxepine core.

  • Oxidation: Treatment with Jones reagent introduces the dione functionality.

This method yields the target compound in moderate yields (~45%), with purification achieved via column chromatography .

Table 1: Synthetic Method Comparison

StepReagents/ConditionsYield (%)
Friedel-Crafts AcylationSuccinic anhydride, AlCl₃72
CyclizationH₂SO₄, reflux58
OxidationJones reagent, 0°C45

Challenges in Scalability

Side reactions during oxidation, including over-oxidation to carboxylic acids and ring-opening, limit industrial scalability . Recent advances in catalytic hydrogenation and flow chemistry could mitigate these issues, though no published efforts specific to this compound exist.

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) .

  • ¹H NMR: Expected signals include δ 2.8–3.2 ppm (m, 2H, CH₂ at C4/C5) and δ 7.2–7.6 ppm (m, 4H, aromatic protons) .

Biological Activity and Mechanistic Insights

Structural Analogues in Neurological Research

While direct studies on 2-Benzoxepin-1,3-dione, 4,5-dihydro- are lacking, benzimidazole-4,7-dione derivatives exhibit potent antagonism at P2X3 receptors (IC₅₀ = 375 nM), validated in neuropathic pain models . The dione moiety in these analogs chelates polar residues in the ATP-binding pocket, suggesting a plausible mechanism for related compounds .

Hypothesized Targets

  • P2X3 Receptors: ATP-gated ion channels implicated in chronic pain and cough .

  • Cyclooxygenase-2 (COX-2): Diones may inhibit prostaglandin synthesis via radical scavenging.

Industrial and Research Applications

Pharmaceutical Intermediates

Chinese suppliers market the compound as a high-purity intermediate for anticancer and antiviral agents, though clinical candidates remain unspecified .

Material Science

The rigid benzoxepine core could serve as a building block for liquid crystals or organic semiconductors, leveraging its conjugated π-system.

Comparison with Related Benzoxepines

Table 2: Structural and Functional Contrasts

CompoundSubstituentsKey Properties
7-MethylbenzoxepineMethyl at C7Enhanced metabolic stability
4-HydroxybenzoxepineHydroxyl at C4Increased aqueous solubility
3-Benzoxepin-2(1H)-oneKetone at C2Altered regioselectivity in reactions

Future Directions and Challenges

Priority Research Areas

  • Pharmacological Profiling: High-throughput screening against pain and inflammation targets.

  • Synthetic Methodology: Developing enantioselective routes for chiral derivatives.

  • Computational Modeling: Docking studies to predict target engagement.

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